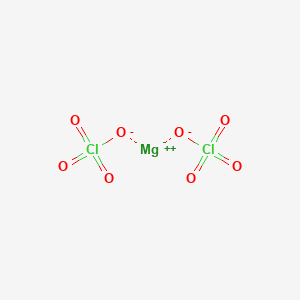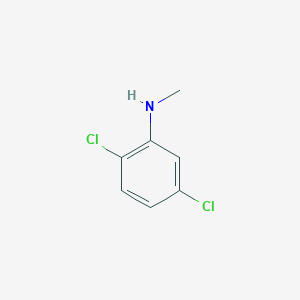
莰烯醇
描述
Fenchol, also known as 2-methyl-2-propanol, is a monoterpene alcohol found in nature. It is a secondary metabolite of plants, and is a major component of essential oils. Fenchol has been used for centuries in traditional medicine and has been studied for its potential therapeutic effects. In recent years, research into the biochemical and physiological effects of fenchol has increased, and its potential applications in the laboratory are being explored.
科学研究应用
抗分枝杆菌特性
莰烯醇表现出有希望的抗分枝杆菌活性。一项以氨基乙基取代的 2-endo-莰烯醇作为合成酰胺结构的支架的研究证明了其对结核分枝杆菌的体外活性,表明其作为结核病治疗中治疗剂的潜力 (Slavchev 等人,2014)。
代谢和氧化研究
涉及大鼠和人类肝微粒体中 (+)-莰烯醇代谢的研究确定了参与其氧化的酶。这项研究提供了对物种间代谢差异的见解,并有助于理解莰烯醇在体内的代谢途径和相互作用 (Miyazawa & Gyoubu, 2007)。
在降低胆固醇中的作用
莰烯醇与降低胆固醇有关。对高胆固醇血症草药产品的系统评价确定含有莰烯醇的草药可能有助于降低血清胆固醇 (Thompson Coon & Ernst, 2003)。
生物转化研究
幼虫对莰烯醇的生物转化已被研究,有助于理解其转化为各种萜类化合物的代谢过程和酶促活性。这项研究有助于理解莰烯醇在不同领域的化学途径和潜在应用 (Miyazawa & Miyamoto, 2004)。
动物界的莰烯醇
莰烯醇已在动物界中被发现,特别是在地中海果蝇释放的挥发物中。这种独特的现象增加了对昆虫化学生态和信息素交流的理解 (Jacobson & Ohinata, 1980)。
生物合成研究
对单萜(包括莰烯醇)在茴香等植物中的生物合成研究提供了对酶促过程和参与莰烯醇和相关化合物形成的遗传因素的见解。这些发现对于植物科学中的生物技术应用和基因工程至关重要 (Croteau 等人,1980)。
作用机制
Fenchol, also known as Fenchyl Alcohol, is a monoterpenoid found in various plants, including Cannabis . It serves as a precursor in synthesizing other terpenoids and as a chiral building block for the organic synthesis of numerous compounds . This article provides an overview of Fenchol’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.
Target of Action
Fenchol has been found to exhibit a neuroprotective effect against Alzheimer’s disease . It reduces the formation of zombie neural cells and increases the degradation of non-functional amyloid-beta, allowing for quicker clearance of the protein from the brain .
Mode of Action
Fenchol’s mode of action is primarily through its interaction with the free fatty acid receptor 2 (FFAR2) signaling . This interaction reduces neurotoxicity in the Alzheimer’s brain . The stimulation of the FFAR2 sensing mechanism by short-chain fatty acids (SCFAs), metabolites produced by beneficial gut bacteria, can be beneficial in protecting brain cells against toxic accumulation of the amyloid-beta (Aβ) protein associated with Alzheimer’s disease .
Biochemical Pathways
Fenchol is biosynthesized from geranyl pyrophosphate via isomerization to linalyl pyrophosphate . This process involves the enzymatic cyclization of linalyl pyrophosphate to (-)-endo-fenchol . The cyclization process is enantioselective, meaning it prefers one enantiomer over the other .
Pharmacokinetics
Its molecular weight is 1542493 , which may influence its bioavailability and pharmacokinetic properties
Result of Action
The primary result of Fenchol’s action is its neuroprotective effect against Alzheimer’s disease . By reducing the formation of zombie neural cells and increasing the degradation of non-functional amyloid-beta, Fenchol allows for quicker clearance of the protein from the brain . This action could potentially slow the progression of Alzheimer’s disease.
安全和危害
未来方向
The Fenchol market size is expected to reach USD 4 Billion by the end of 2035, witnessing around 5% CAGR during the forecast period, i.e., 2023-2035 . The Purity 95% segment currently held the largest market share in 2022 and is predicted to grow significantly and dominate the worldwide market throughout the forecast period .
生化分析
Biochemical Properties
Fenchol exhibits antibacterial, antimicrobial, and antioxidant properties . It is involved in the biosynthesis of monoterpenes . The conversion of geranyl pyrophosphate to (-)-endo-fenchol is considered to proceed by the initial isomerization of the substrate to (-)-(3R)-linalyl pyrophosphate and the subsequent cyclization of this bound intermediate .
Cellular Effects
Fenchol has been found to have inhibitory effects on the TRPA1 receptor in the body, an essential protein in the body’s pain signaling system . This suggests a potential role of Fenchol and other monoterpenes in pain relief .
Molecular Mechanism
Fenchol (Fenchyl Alcohol) inhibits the TRPA1 receptor in the body . The S873, T874, and Y812 residues of the TRPA1 receptor were involved in the inhibitory effects . This suggests that the hydroxyl group in the six-membered ring of the inhibitors may be interacting with these amino acids .
Temporal Effects in Laboratory Settings
The olfactory threshold of the terpenes recombination had a notable decrease when adding Fenchol . Furthermore, the addition of terpene alcohols mixture had different effects on fruity, floral, woody, green, and herbal aroma intensity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Fenchol in animal models are limited, it’s worth noting that the effects of terpenes, the class of compounds to which Fenchol belongs, have been studied extensively in animal models .
Metabolic Pathways
Fenchol is a secondary terpene found in hemp and makes up to 16% of the volatile oils of some species of Aster
属性
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041970 | |
| Record name | Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White to pale yellow crystals; Camphoraceous aroma | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenchyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | Fenchol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in vegetable oils; Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Fenchyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1396/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1632-73-1 | |
| Record name | Fenchol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-8,9-dinorbornan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fenchol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
35.00 to 40.00 °C. @ 760.00 mm Hg | |
| Record name | Fenchol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034932 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of fenchol?
A1: Fenchol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol. [, ]
Q2: Are there different forms of fenchol?
A2: Yes, fenchol exists as two diastereomers, endo-fenchol and exo-fenchol, differing in the orientation of the hydroxyl group. These diastereomers have been identified and characterized using rotational spectroscopy and quantum chemical calculations. [, ]
Q3: How is the structure of fenchol usually determined?
A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify fenchol, often in complex mixtures like essential oils. This technique provides information on the fragmentation pattern and retention time, allowing for structural elucidation. [, , , , , ]
Q4: What spectroscopic techniques have been used to study fenchol?
A4: In addition to GC-MS, several spectroscopic methods, including rotational spectroscopy, vibrational FTIR, and Raman spectroscopy, have been employed to study fenchol. These techniques provide insights into its conformational landscape, hydrogen bonding interactions, and vibrational signatures. [, , , , ]
Q5: What is the biological relevance of fenchol?
A5: Fenchol is a biogenic volatile organic compound found in various plant species, notably as a significant component in certain lavender essential oil chemotypes. [, , , , , ]
Q6: Does fenchol have any potential therapeutic applications?
A6: Research suggests that fenchol may have potential in addressing Alzheimer's disease. It has been shown to activate free fatty acid receptor 2 (FFAR2) signaling, potentially mimicking the beneficial effects of short-chain fatty acids (SCFAs) produced by the gut microbiota. [, ]
Q7: How does fenchol interact with FFAR2?
A7: Fenchol acts as an agonist of FFAR2, binding to its active site and triggering downstream signaling pathways. Computational studies using in silico libraries of natural compounds have aided in identifying fenchol as a potent FFAR2 agonist. [, ]
Q8: What are the downstream effects of fenchol-mediated FFAR2 activation?
A8: Fenchol-induced FFAR2 activation has been linked to increased amyloid-beta (Aβ) clearance, potentially through enhanced proteasome/lysosome activity. Additionally, it appears to mitigate cellular senescence, both of which are implicated in Alzheimer's disease progression. [, ]
Q9: Has the effect of fenchol on Alzheimer's disease been studied in vivo?
A9: Yes, studies in Caenorhabditis elegans and mice models have shown that fenchol can reduce Aβ accumulation and improve learning and memory behaviors, supporting its potential as a therapeutic agent for Alzheimer's disease. []
Q10: Does fenchol have any other notable biological activities?
A10: Fenchol has demonstrated larvicidal activity against Aedes albopictus larvae, suggesting potential as a biopesticide. Studies on the essential oil of Dizygostemon riparius, rich in fenchol and its acetate, highlight this insecticidal property. [] Additionally, fenchol has shown antibacterial activity against various bacterial strains, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, and Escherichia coli. []
Q11: What are the typical reactions fenchol undergoes?
A11: Fenchol, like other alcohols, can undergo esterification, oxidation, and dehydration reactions. For instance, it can be oxidized to fenchone, a ketone, by enzymes like cytochrome P450 2A6 (CYP2A6) in humans and CYP2B1 in rats. []
Q12: Are there any unique or unusual reactions associated with fenchol?
A12: Yes, fenchol derivatives have been shown to undergo a domino retro-ene-Conia reaction upon pyrolysis, leading to regio- and stereoselective one-carbon ring expansion. This reaction pathway is influenced by the substituents on the fenchol framework. []
Q13: Has fenchol been used as a chiral auxiliary in asymmetric synthesis?
A13: Yes, chiral anisyl fenchols, derivatives of fenchol with substituted anisyl groups, have been used as pre-catalysts in enantioselective additions of diethylzinc to benzaldehyde, leading to the formation of chiral 1-phenylpropanol with varying enantiomeric excess. []
Q14: How does the structure of the anisyl fencholate influence the enantioselectivity?
A14: The size and electronic nature of the ortho-substituent on the anisyl moiety of the fencholate influence the formation of homo- or heterochiral alkylzinc complexes, impacting the enantioselectivity of the reaction. This highlights the importance of steric and electronic factors in chiral induction. [, , , ]
Q15: Are there other applications of fenchol in organometallic chemistry?
A15: Fenchol derivatives, particularly anisyl fencholates, can form chiral aggregates with organolithium reagents like n-butyllithium (nBuLi). These aggregates exhibit diverse stoichiometries and structures depending on the ortho-substituent on the anisyl ring. [, , ]
Q16: What is the significance of these chiral nBuLi aggregates?
A16: These aggregates can act as chiral building blocks for asymmetric synthesis, enabling the enantioselective addition of nBuLi to prochiral electrophiles. The ability to tune the aggregate structure by modifying the fencholate ligand offers a versatile platform for developing enantioselective reactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)
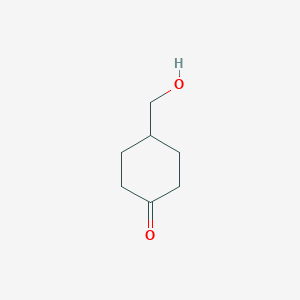

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)

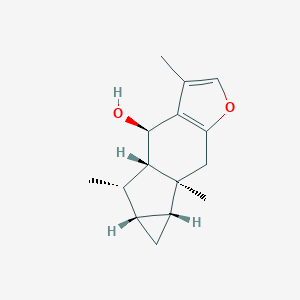
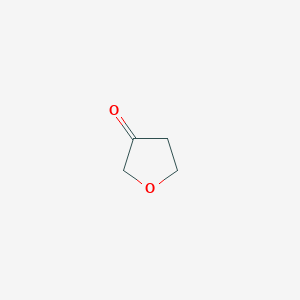
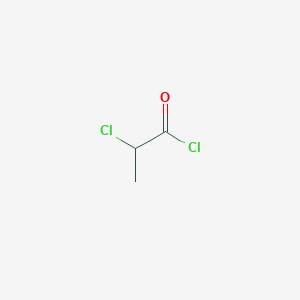
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)
